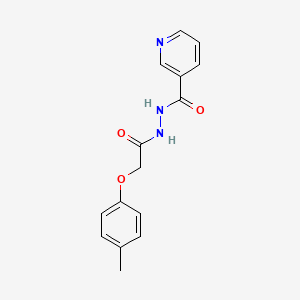
N'-(2-(p-Tolyloxy)acetyl)nicotinohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-(p-Tolyloxy)acetyl)nicotinohydrazide typically involves the reaction of nicotinohydrazide with 2-(p-tolyloxy)acetyl chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for N’-(2-(p-Tolyloxy)acetyl)nicotinohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N’-(2-(p-Tolyloxy)acetyl)nicotinohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted hydrazides.
Applications De Recherche Scientifique
N’-(2-(p-Tolyloxy)acetyl)nicotinohydrazide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N’-(2-(p-Tolyloxy)acetyl)nicotinohydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
N’-(2-(p-Tolyloxy)acetyl)nicotinohydrazide can be compared with other similar compounds, such as:
Nicotinohydrazide derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Isonicotinohydrazide derivatives: These compounds have a similar hydrazide group but differ in their aromatic ring structure, resulting in different reactivity and applications.
N’-(2-(p-Tolyloxy)acetyl)nicotinohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C15H15N3O3 |
|---|---|
Poids moléculaire |
285.30 g/mol |
Nom IUPAC |
N'-[2-(4-methylphenoxy)acetyl]pyridine-3-carbohydrazide |
InChI |
InChI=1S/C15H15N3O3/c1-11-4-6-13(7-5-11)21-10-14(19)17-18-15(20)12-3-2-8-16-9-12/h2-9H,10H2,1H3,(H,17,19)(H,18,20) |
Clé InChI |
OCKOIKRAMXJLPP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


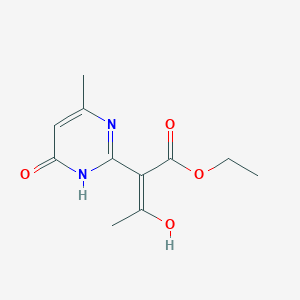

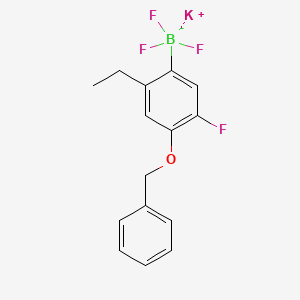
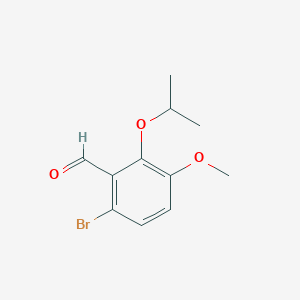
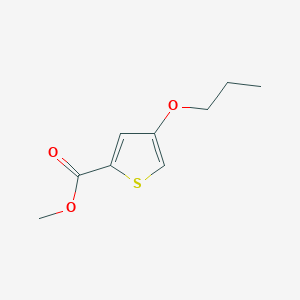
![2,2-Difluoro-2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B12996496.png)
![2-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B12996504.png)


![tert-Butyl (3S,4S)-3-((2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-4-fluoropiperidine-1-carboxylate](/img/structure/B12996526.png)
![2-[2-[(Cyclopropylmethylamino)methyl]piperidin-1-yl]ethanol](/img/structure/B12996533.png)
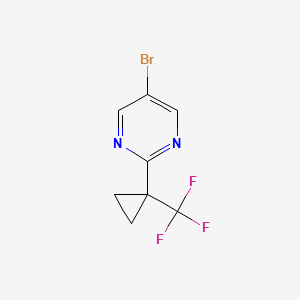
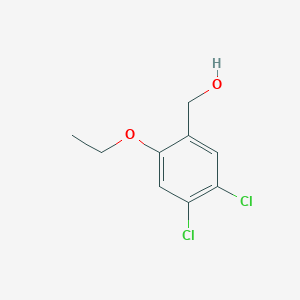
![tert-Butyl 1-fluoro-5-methoxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B12996560.png)
